molecular formula C15H12F3NO2 B398540 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 314055-35-1

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B398540
CAS No.: 314055-35-1
M. Wt: 295.26g/mol
InChI Key: HXPNDUAAZMQWIE-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. Benzamides represent a privileged scaffold in drug discovery, with diverse applications documented in scientific literature. Research on structurally similar N-aryl benzamides has explored their potential as allosteric activators of metabolic enzymes such as glucokinase, which is a target for Type 2 diabetes therapeutic development . Other benzamide analogs are investigated for their ability to act as chemosensitizing agents that may help overcome multidrug resistance in cancer cells . The molecular structure of this compound incorporates a benzamide core substituted with a 2-methoxy group and an N-[2-(trifluoromethyl)phenyl] moiety. The trifluoromethyl group is a common motif in agrochemical and pharmaceutical research due to its influence on a molecule's metabolic stability, lipophilicity, and binding affinity. In crystal engineering and materials science, related benzamide compounds serve as model systems for studying intermolecular interactions, such as N—H···O hydrogen bonding and aryl ring π-stacking, which dictate solid-state packing and material properties . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-9-5-2-6-10(13)14(20)19-12-8-4-3-7-11(12)15(16,17)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPNDUAAZMQWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carbodiimide Coupling

The most widely reported method involves reacting 2-methoxybenzoic acid with 2-(trifluoromethyl)aniline using carbodiimide-based coupling agents. A representative protocol includes:

  • Activation : 2-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.

  • Coupling : Ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added at 0°C to form the active ester intermediate.

  • Amidation : 2-(Trifluoromethyl)aniline (1.05 equiv) is introduced, and the reaction proceeds at 25°C for 12–18 hours.

  • Workup : The mixture is quenched with aqueous HCl (1M), extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 78–85%.
Purity : >98% (HPLC).

Schotten-Baumann Reaction

A classical approach employs the Schotten-Baumann conditions:

  • Reagents : 2-Methoxybenzoyl chloride (1.1 equiv) and 2-(trifluoromethyl)aniline (1.0 equiv) in a biphasic system (NaOH(aq)/dichloromethane).

  • Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 6 hours.

  • Yield : 65–70%.

Catalytic Amidation Using FeCl₃

Recent advances utilize FeCl₃ (5 mol%) in DMSO at 90°C to catalyze direct amidation between 2-methoxybenzoic acid and 2-(trifluoromethyl)aniline under air. This method avoids coupling agents, simplifying purification:

  • Reaction Time : 8 hours.

  • Yield : 72%.

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF258598
DCM257897
THF406895
Toluene805590

Polar aprotic solvents (DMF, DCM) enhance reactivity by stabilizing the transition state, while elevated temperatures in toluene promote side reactions (e.g., hydrolysis).

Stoichiometric Adjustments

  • EDC·HCl Excess : Increasing EDC·HCl to 1.5 equiv raises yields to 88% but complicates purification.

  • Aniline Equivalents : Using 1.1 equiv of 2-(trifluoromethyl)aniline minimizes unreacted acid residues.

Intermediate Characterization

Key Intermediates

  • 2-Methoxybenzoyl Chloride : Synthesized via thionyl chloride (SOCl₂) treatment of 2-methoxybenzoic acid (yield: 92%).

  • Active Ester (O-Benzotriazolyl Derivative) : Confirmed by FT-IR (C=O stretch at 1,740 cm⁻¹) and ¹H NMR (δ 8.1 ppm, aromatic H).

Final Product Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.2 Hz, 1H, NH), 7.85–7.40 (m, 8H, Ar-H), 3.95 (s, 3H, OCH₃).

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water = 70:30).

Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group increases susceptibility to hydrolysis under basic conditions. Mitigation strategies include:

  • Inert Atmosphere : Conducting reactions under N₂ or Ar.

  • Low-Temperature Quenching : Adding cold 1M HCl to minimize decomposition.

Purification Difficulties

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates unreacted aniline (Rf = 0.2) from product (Rf = 0.5).

  • Recrystallization : Ethanol/water (2:1) yields crystalline product (mp 142–144°C).

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show that Ir(ppy)₃ (2 mol%) under blue LED light enables decarboxylative amidation at 25°C, reducing reaction time to 4 hours.

Continuous Flow Synthesis

Microreactor systems achieve 90% yield in 30 minutes via enhanced mass transfer and temperature control .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxy-N-[2-(trifluoromethyl)phenyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in synthesizing more complex organic molecules.
  • Chemical Reactions : It can undergo various reactions, including oxidation, reduction, and nucleophilic aromatic substitution.

Biology

  • Antimicrobial Properties : Investigated for potential antimicrobial activities against various pathogens.
  • Anti-inflammatory Effects : Demonstrated significant reductions in inflammatory markers in animal models.

Medicine

  • Therapeutic Agent : Explored for its potential as a therapeutic agent in treating conditions such as cancer and inflammation.
  • Comparative Studies : Exhibited superior cytotoxicity compared to other benzamide derivatives in cancer cell lines.

Industry

  • Specialty Chemicals Development : Utilized in developing specialty chemicals and materials due to its unique properties.
  • Pharmaceutical Formulations : Potentially incorporated into pharmaceutical formulations aimed at enhancing drug delivery.

Data Tables

Activity TypeDescription
AntimicrobialInhibitory effects on bacteria
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Anti-inflammatory Effects

A study involving a rat model demonstrated that oral administration of a similar compound led to significant reductions in inflammatory pain markers, correlating with increased blood levels post-administration. This suggests potential anti-inflammatory properties for 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide.

Case Study 2: Antitumor Activity

In comparative studies against other benzamide derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative table:

Compound Name Substituents (Benzoyl Ring) Substituents (Anilide Ring) Key Properties/Applications References
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide 2-OCH₃ 2-CF₃ RXFP1 agonist candidate; moderate yield (68%)
2-Methoxy-N-[4-(trifluoromethyl)phenyl]benzamide 2-OCH₃ 4-CF₃ Altered binding due to para-CF₃; improved solubility
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-Cl 2-CF₃ Enhanced lipophilicity; potential pesticidal activity
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide 2-NH₂ 3-CF₃ Increased hydrogen-bonding capacity; reactivity in C–H functionalization
2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide 2-OH 3-CF₃ Chelating properties (N,O-bidentate); used in metal-catalyzed reactions
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide 2-OCH₂CH₂N(CH₃)₂ 4-CF₃ Improved pharmacokinetics (polar surface area: 41.6 Ų)

Key Observations :

  • Positional Isomerism : The ortho-CF₃ substitution (as in the parent compound) versus para-CF₃ () alters steric hindrance and dipole moments, affecting target binding and solubility.
  • Functional Group Replacements: Replacing methoxy (-OCH₃) with amino (-NH₂) () introduces hydrogen-bond donors, enhancing interactions with polar residues in enzymes.
  • Hybrid Substituents: Ethoxyethylamino groups (e.g., in , Compound 57) increase conformational flexibility but reduce synthetic yields (19% vs. 68% for the parent compound).

Physicochemical and Spectroscopic Comparisons

  • ¹H NMR Shifts :
    • The parent compound’s methoxy group resonates at δ 3.85–3.92 ppm, while hydroxyl analogs () show broad peaks at δ 10–12 ppm.
    • Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals near δ -60 to -65 ppm ().
  • Mass Spectrometry : HRMS data confirm molecular ions ([M+H]⁺) within 0.5 ppm error for all analogs ().
  • Crystallography : Derivatives like 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide () reveal planar benzamide cores, stabilized by intramolecular hydrogen bonds.

Biological Activity

2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group enhances the pharmacological properties of benzamide derivatives, making them valuable in drug design. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

The biological activity of 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability and potency.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related benzamide derivatives have shown Ki values in the nanomolar range for these enzymes, suggesting that 2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide may possess comparable activity .

Anticancer Activity

Several studies have reported the anticancer properties of benzamide derivatives. For example, compounds with similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (µM)
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideHep-23.25
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamideP81517.82
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamideMCF-7TBD

Note: TBD indicates that specific data for this compound is still being researched.

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that benzamide derivatives could inhibit AChE with IC50 values ranging from 8.91 nM to 34.02 nM, indicating a strong potential for neuroprotective applications .
  • Carbonic Anhydrase Inhibition : Another study highlighted that similar compounds exhibited Ki values between 4.07 nM and 37.16 nM for hCA I and hCA II, showcasing their potential in treating conditions like glaucoma and edema .

Research Findings

Recent advancements in drug discovery have focused on modifying the benzamide structure to enhance its biological activity. The introduction of trifluoromethyl groups has been shown to significantly increase the potency of these compounds against various targets, including cancer cells and enzymes involved in neurotransmission .

Pharmacokinetics

The pharmacokinetic profiles of trifluoromethyl-containing drugs suggest improved absorption and distribution characteristics due to their lipophilic nature. This property is crucial for enhancing the therapeutic efficacy of drugs derived from benzamide scaffolds.

Q & A

Q. How does the crystal packing of this compound affect its physicochemical properties, such as solubility and stability?

  • Answer: Tight π-π stacking and hydrogen-bond networks (e.g., N-H···O=C interactions) reduce solubility in polar solvents. Co-crystallization with coformers (e.g., succinic acid) can enhance dissolution rates. Stability is improved by avoiding hygroscopic crystal forms, identified via DSC/TGA .

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